Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate
Overview
Description
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate is a useful research compound. Its molecular formula is C8H7ClF3N3S2 and its molecular weight is 301.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
A study highlighted the modification of isoniazid (INH) structures, including hydrazinecarboxamide derivatives, to evaluate their in vitro anti-tubercular activity against various Mycobacterium strains. These modifications showed significant activity, especially against INH-resistant non-tuberculous mycobacteria, indicating potential application in developing new anti-TB compounds (Asif, 2014).
Pesticide Effects and Toxicity
Another review focused on the effects of chlorpyrifos and cypermethrin, highlighting their developmental defects and lung damage in animal models. This study underlines the importance of understanding pesticide toxicity for environmental and human health safety (Shaikh & Sethi, 2020).
Antimicrobial Activity
Triclosan, a compound structurally related to the topic, has been extensively reviewed for its occurrence, toxicity, and degradation in the environment. Triclosan shows antimicrobial activity but also raises concerns due to its potential toxicity and persistence in the environment (Bedoux et al., 2012).
Synthesis and Application of Complex Organic Compounds
Research on the synthesis and applications of methyl-2-formyl benzoate, a bioactive precursor, demonstrates its importance in organic synthesis for creating compounds with various pharmacological activities. This highlights the role of complex organic synthesis in drug development (Farooq & Ngaini, 2019).
Properties
IUPAC Name |
methyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamodithioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3S2/c1-17-7(16)15-14-6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSHDPBXGGVVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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